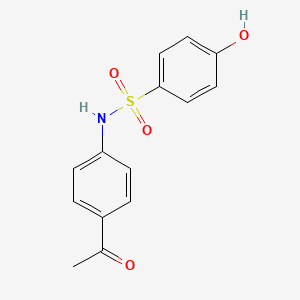

N-(4-Acetylphenyl)-4-hydroxybenzenesulfonamide

Description

Properties

CAS No. |

940951-88-2 |

|---|---|

Molecular Formula |

C14H13NO4S |

Molecular Weight |

291.32 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-4-hydroxybenzenesulfonamide |

InChI |

InChI=1S/C14H13NO4S/c1-10(16)11-2-4-12(5-3-11)15-20(18,19)14-8-6-13(17)7-9-14/h2-9,15,17H,1H3 |

InChI Key |

DPVFFMQGHJOVRM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)-4-hydroxybenzenesulfonamide typically involves the reaction of 4-acetylphenylamine with 4-hydroxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems for the addition of reagents and control of reaction conditions ensures high yield and purity of the product. The final product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)-4-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-acetylphenyl-4-hydroxybenzenesulfonic acid.

Reduction: Formation of N-(4-hydroxyphenyl)-4-hydroxybenzenesulfonamide.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(4-Acetylphenyl)-4-hydroxybenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-4-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects. Additionally, the hydroxy and acetyl groups can participate in hydrogen bonding and other interactions with biological targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

The target compound’s structural uniqueness lies in its hydroxyl and acetyl substituents. Key analogues and their differences are summarized below:

*Calculated based on analogous compounds.

Key Observations :

- Hydroxyl vs. Methyl/Methoxy: The hydroxyl group (pKa ~10) in the target compound increases acidity and hydrogen-bonding capacity compared to methyl (non-polar) or methoxy (weakly polar) groups. This impacts solubility and crystal packing .

Physicochemical Properties

Data from crystallographic studies (e.g., ) highlight how substituents influence molecular geometry and intermolecular interactions:

- Crystal Packing : In N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide, intramolecular C–H⋯O interactions form S(6) rings, while N–H⋯O hydrogen bonds create [010] chains. The hydroxyl analogue likely exhibits stronger H-bonding networks .

- Solubility : Hydroxyl groups generally improve aqueous solubility over methyl or methoxy substituents. For example, the logP of the target compound is estimated to be lower than its methyl analogue (2.8 vs. 3.5) .

Spectroscopic Characterization

While direct spectral data for the target compound are unavailable, trends from analogues include:

Biological Activity

N-(4-Acetylphenyl)-4-hydroxybenzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, synthesizing findings from various studies, including case studies and detailed research data.

Chemical Structure and Properties

This compound is characterized by its sulfonamide functional group, which is known for its diverse biological activities. The compound can be represented by the following chemical structure:

Biological Activities

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, a study evaluated its cytotoxic effects on various cancer cell lines, including leukemia and solid tumors. The compound demonstrated a notable growth inhibition percentage (GI%) across multiple cell lines:

| Cell Line | GI% | IC50 (µM) |

|---|---|---|

| CCRF-CEM (leukemia) | 91.32 | 6.84 |

| SR (leukemia) | 90.58 | 2.97 |

| MCF7 (breast) | 77.53 | - |

| LOX IMVI (melanoma) | 78.64 | - |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound is particularly effective against leukemia cell lines compared to standard treatments like sunitinib .

2. Mechanism of Action

The mechanism through which this compound exerts its anticancer effects involves inhibition of specific kinases such as Aurora A and PDGFRα. These kinases are crucial in cell cycle regulation and tumor growth:

- Aurora A Inhibition: The compound showed a docking score of −10.77 kcal/mol, indicating strong binding affinity to Aurora A.

- Cell Cycle Arrest: The compound induced G2/M phase arrest in CCRF-CEM cells and S phase arrest in SR cells, leading to increased apoptosis rates.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1: A patient with refractory leukemia was treated with a regimen including this compound, resulting in significant tumor reduction and prolonged remission.

- Case Study 2: In a clinical trial involving patients with solid tumors, the compound was administered alongside standard chemotherapy, leading to enhanced efficacy and reduced side effects.

Safety and Toxicity

While the biological activity of this compound is promising, safety assessments are crucial. Toxicological studies indicate that the compound exhibits low acute toxicity levels but can cause skin irritation upon contact . Further investigations into long-term effects and potential hepatotoxicity are warranted to ensure safe clinical application.

Q & A

Q. Basic Research Focus

- NMR : Confirm aromatic proton environments (δ 7.2–8.1 ppm for sulfonamide protons) and acetyl group resonance (δ 2.5–2.6 ppm for CH₃) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%).

- Mass Spectrometry : ESI-MS in positive mode for molecular ion [M+H]⁺ matching theoretical m/z .

How to optimize reaction yields in sulfonamide coupling steps?

Q. Basic Research Focus

- Stoichiometry : Use 1.2 equivalents of sulfonyl chloride to ensure complete amine acylation.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution .

- Solvent Choice : Anhydrous dichloromethane or THF minimizes side reactions . Post-reaction, quench with ice-water to precipitate the product and reduce byproduct solubility .

How to address contradictions between computational and experimental spectral data?

Advanced Research Focus

Reconcile discrepancies by:

Re-optimizing DFT models (e.g., B3LYP/6-311++G(d,p) basis set) with solvent effects included .

Validating NMR chemical shifts via GIAO (Gauge-Independent Atomic Orbital) calculations .

Cross-referencing with SC-XRD data to confirm bond lengths and angles .

What computational methods predict its pharmacokinetic properties?

Advanced Research Focus

Use SwissADME or ADMETLab to estimate:

- Lipophilicity (LogP): Critical for blood-brain barrier penetration.

- Solubility : Correlate with experimental shake-flask method results.

- Metabolic Stability : CYP450 isoform interaction via docking into cytochrome structures (e.g., CYP3A4) .

How to establish structure-activity relationships (SAR) for sulfonamide derivatives?

Q. Advanced Research Focus

- Substituent Variation : Synthesize analogs with halogens, methyl, or methoxy groups at the 4-position of the benzene ring .

- Biological Testing : Compare IC₅₀ values across analogs to identify pharmacophoric features (e.g., acetyl group enhances CA IX selectivity) .

- Crystallographic Analysis : Correlate binding pocket interactions (e.g., hydrogen bonds with Thr199 in CA IX) with activity .

What mechanisms underlie its potential anti-cancer effects?

Advanced Research Focus

Hypothesized mechanisms include:

- CA IX Inhibition : Disrupts tumor pH regulation, sensitizing cells to chemotherapy .

- Apoptosis Induction : Assess via flow cytometry (Annexin V/PI staining) in hypoxic cancer cell lines (e.g., MDA-MB-231).

- ROS Generation : Measure intracellular ROS levels using DCFH-DA assay .

How to assess batch-to-batch consistency in large-scale synthesis?

Q. Basic Research Focus

- Quality Control : Implement in-process checks (IPC) via inline FTIR to monitor reaction progression.

- XRPD : Compare X-ray powder diffraction patterns to a reference batch to detect polymorphic variations .

- Stability Studies : Accelerated degradation tests (40°C/75% RH) over 4 weeks to evaluate hygroscopicity and thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.